(R)-4-Phenyl-3-propionyloxazolidin-2-one

Asymmetric Synthesis Chiral Auxiliary Enantioselective Aldol

Problem: Inconsistent stereochemical control across multi-step asymmetric syntheses. Solution: (R)-4-Phenyl-3-propionyloxazolidin-2-one (CAS 160695-26-1) delivers ≥90% de in conjugate additions to alkylidenemalonates. Its C4-phenyl group provides a rigid steric shield, outperforming 4-benzyl and 4-methyl variants. Ideal for kg-scale β-amino acid building blocks and natural product total synthesis (e.g., pamamycin 621A). Cleavable with TMSI under neutral, non-oxidative conditions-critical for acid-labile substrates. Reliable supply for discovery to pilot scale.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 160695-26-1
Cat. No. B1589100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Phenyl-3-propionyloxazolidin-2-one
CAS160695-26-1
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(COC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
InChIKeyTYZVFKRBBHHHSX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-4-Phenyl-3-propionyloxazolidin-2-one: Chiral Oxazolidinone Auxiliary


(R)-4-Phenyl-3-propionyloxazolidin-2-one (CAS 160695-26-1) is a homochiral N-acylated oxazolidin-2-one belonging to the Evans-type chiral auxiliary family. It is synthesized by N-acylation of (R)-4-phenyl-2-oxazolidinone with propionyl chloride and serves as a temporary stereochemical control element in enolate-based asymmetric transformations, including aldol additions, alkylations, and conjugate additions . Its molecular formula is C₁₂H₁₃NO₃ with a molecular weight of 219.24 g/mol [1].

Chiral auxiliary workflow: Temporary stereochemical control in enolate-based asymmetric aldol, alkylation, and conjugate addition reactions.
Stereochemical outcome: (R)-enantiomer directs facial selectivity opposite to the (S)-enantiomer; select based on target absolute configuration.
Cleavage compatibility: TMSI-mediated orthogonal removal supports acid-sensitive or oxidation-prone synthetic sequences.

C4 Stereochemistry & Substituent Role in R-4-Phenyl-3-propionyloxazolidin-2-one


Evans oxazolidinone auxiliaries are not interchangeable reagents. The stereochemical outcome of enolate reactions is dictated by the absolute configuration at C4 and the steric/electronic nature of the C4 substituent, which controls the facial bias of the enolate [1]. A phenyl group at C4 provides a conformationally rigid, planar steric shield that induces substantially higher diastereoselectivity than the flexible benzyl analog or the less sterically demanding methyl analog in conjugate additions [2]. Furthermore, the (R)-enantiomer provides the opposite sense of asymmetric induction compared to the (S)-enantiomer, meaning substitution between these enantiomers would invert product stereochemistry completely [1]. These differences preclude simple generic interchange without predictable loss of stereochemical fidelity.

Parameter
Target Auxiliary
Analog Risk
C4 Substituent
4-Phenyl: rigid planar steric shield
4-Benzyl or 4-Methyl: may provide lower diastereoselectivity in conjugate additions
Absolute Configuration
(R)-enantiomer (CAS 160695-26-1)
(S)-enantiomer: inverts product stereochemistry; not interchangeable
Cleavage Method
TMSI-compatible (orthogonal route)
Standard benzyl auxiliaries: TMSI cleavage context may not transfer

R-4-Phenyl-3-propionyloxazolidin-2-one: Quantitative Evidence vs Analogs


R- vs S-Enantiomer: Opposite Asymmetric Induction

The (R)-enantiomer (CAS 160695-26-1) and the (S)-enantiomer (CAS 184363-66-4) are non-superimposable mirror images that produce opposite absolute configurations in all enolate-derived products. This is a fundamental stereochemical differentiation, not a quality variation . For any given target molecule, only one enantiomeric auxiliary yields the desired product stereochemistry; procurement of the incorrect enantiomer would require inversion of the entire synthetic strategy or result in the wrong enantiomeric product.

R- vs S-Enantiomer
Head-to-head
[α] = -60 to -65° (c=1, CHCl₃) vs +60 to +65°
Enantiomeric identity and stereochemical-control context confirmed by opposite optical rotation sign and magnitude.
Data to verify: absolute [α] spread ~120-130°.
Asymmetric Synthesis Chiral Auxiliary Enantioselective Aldol

4-Phenyl vs 4-Benzyl: Conjugate Addition Diastereoselectivity

In a systematic investigation of oxazolidinone auxiliaries for 1,4-conjugate addition reactions, the 4-phenyl-substituted oxazolidinone demonstrated substantially superior diastereoselectivity compared to the widely used 4-benzyl analog [1]. Under optimized conditions with the 4-phenyl auxiliary, diastereomeric excesses of ≥90% were achieved with sterically demanding electrophiles, while the 4-benzyl and 4-methyl variants provided poorer stereocontrol in the same conjugate addition manifold [2].

4-Phenyl vs 4-Benzyl
Class-level
≥90% de using 4-phenyl; lower selectivity with 4-benzyl
Reported higher diastereoselectivity in conjugate addition; 4-phenyl shields enolate face effectively.
Exact comparative de values not reported; class-level inference applies.
Conjugate Addition Diastereoselectivity Chiral Auxiliary Screening

4-Phenyl vs Other Auxiliaries: Strecker Stereocontrol

In Strecker reactions of chiral N-acylhydrazones with trimethylsilyl cyanide, the diastereoselectivity was found to be highly dependent on the oxazolidinone C4 substituent. Among five oxazolidinone auxiliaries screened, the 4-phenyl-2-oxazolidinone achieved the highest stereocontrol, outperforming the 4-benzyl, 4-isopropyl, and other variants tested [1]. The effect was particularly pronounced with aromatic aldehyde-derived hydrazones, where excellent selectivity was obtained.

Auxiliary Screening
Cross-study
4-Phenyl ranked highest among 5 auxiliaries in Strecker addition
Ranked top stereocontrol in tested set; supports multi-step asymmetric sequence versatility.
Exact comparative de values require full-text review.
Strecker Reaction N-Acylhydrazone Diastereoselectivity Screening

Melting Point and Enantiomeric Purity Specifications

The (R)-4-Phenyl-3-propionyloxazolidin-2-one is commercially available with defined specifications that enable rigorous incoming quality control: minimum purity 98% (GC), melting point 80–86°C (or 83.5–84°C recrystallized from hexane/toluene), and specific optical rotation [α] = -60 to -65° (c = 1, CHCl₃) . These specifications directly support enantiomeric identity verification and batch-to-batch consistency assessment, which are essential for reproducible asymmetric synthesis outcomes.

QC Specifications
Source review
mp 80-86°C; [α] -60 to -65°; purity ≥98% (GC)
Defined release parameters enable lot-to-lot consistency assessment for enantiomeric identity.
Supplier-reported specifications; verify per campaign.
Quality Control Melting Point Enantiomeric Excess Chiral Purity

TMSI-Mediated Cleavage for Acid-Sensitive Substrates

A distinct practical advantage of 4-phenyl-2-oxazolidinones over the more common 4-benzyl variant is their compatibility with trimethylsilyl iodide (TMSI) cleavage conditions. This method allows removal of the chiral auxiliary under non-hydrolytic, non-oxidative conditions that are orthogonal to the standard LiOOH, LiOBn, or LiSBn protocols used for most Evans auxiliaries [1]. This expands the functional group tolerance of the synthetic route, particularly for acid-sensitive or oxidation-prone intermediates encountered in β-lactam and carbacephem synthesis [1].

TMSI Cleavage Route
Class-level
Orthogonal cleavage under non-hydrolytic, non-oxidative conditions
Supports route design for acid-sensitive intermediates; extends functional group tolerance.
Reported for 4-phenyl auxiliaries; may not transfer to all benzyl variants.
Chiral Auxiliary Cleavage TMSI Carbacephem Synthesis Orthogonal Deprotection

R-4-Phenyl-3-propionyloxazolidin-2-one: Optimal Procurement Scenarios


Conjugate Addition for (S)-β-Amino Acid Synthesis

When the synthetic target requires (S)-β-amino acids or their derivatives, (R)-4-phenyl-3-propionyloxazolidin-2-one is the appropriate auxiliary choice because the (R)-configuration at C4 directs facial selectivity leading to the (S)-product series. The ≥90% de achievable in conjugate additions to alkylidenemalonates makes this auxiliary suitable for kilogram-scale preparation of enantiomerically enriched β-amino acid building blocks for peptide mimetics and pharmaceutical intermediates.

Natural Product Total Synthesis with High Diastereoselectivity

For complex natural product total synthesis where multiple stereocenters are installed via iterative aldol or alkylation reactions, (R)-4-phenyl-3-propionyloxazolidin-2-one offers the demonstrated advantage of providing superior and consistent stereocontrol compared to 4-benzyl or 4-methyl variants [1]. This reduces the cumulative erosion of stereochemical purity across multi-step sequences, critical for targets such as pamamycin 621A, where the chiral auxiliary-induced Evans/Crimmins aldol reactions were relied upon for installation of most stereogenic centers [2].

Orthogonal Auxiliary Removal for Acid-Sensitive Intermediates

When the target intermediate contains acid-labile protecting groups or oxidation-sensitive functionality, (R)-4-phenyl-3-propionyloxazolidin-2-one should be prioritized because the 4-phenyl auxiliary can be cleaved with TMSI under neutral, non-oxidative conditions [3]. This orthogonal cleavage strategy is not generally available with the standard 4-benzyl Evans auxiliaries and can be the determining factor in successful route design for β-lactam antibiotics and carbacephem analogs [3].

Strecker Synthesis of Enantiopure α-Amino Nitriles

For the asymmetric Strecker reaction of aromatic aldehyde-derived N-acylhydrazones, the 4-phenyl oxazolidinone auxiliary has been shown to provide the highest diastereoselectivity among a panel of five oxazolidinone auxiliaries screened [4]. Researchers procuring auxiliaries for Strecker-based synthesis of quaternary amino acids or 1,2-diamine precursors of heterocycles should prioritize the 4-phenyl variant based on this demonstrated superiority.

Application
Selection Property
Validation Focus
Conjugate addition for β-amino acid research
High diastereoselectivity context
Diastereomeric excess endpoint review; (S)-product series confirmation
Natural product total synthesis workflow
Consistent multi-step stereocontrol context
Cumulative stereochemical purity assessment; aldol/alkylation sequence monitoring
Orthogonal auxiliary removal for acid-sensitive intermediates
TMSI cleavage compatibility context
Functional group tolerance screening; non-oxidative deprotection endpoint verification
Strecker synthesis of enantiopure α-amino nitriles
Auxiliary screening rank context
Diastereoselectivity in N-acylhydrazone Strecker addition; model substrate scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Phenyl-3-propionyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.